N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-19(2,3)18(25)21-17-14-11-26-12-15(14)22-23(17)10-16(24)20-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSZTJCWPVAGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features, including the thieno[3,4-c]pyrazole moiety, suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, particularly in the context of pancreatic β-cell protection against endoplasmic reticulum (ER) stress. Studies have shown that derivatives similar to this compound can enhance cell viability under stress conditions by modulating apoptotic pathways.
1. Pancreatic β-cell Protection
Research indicates that this compound analogs exhibit significant protective effects on pancreatic β-cells from ER stress-induced apoptosis. One notable study demonstrated that a related compound achieved maximal protective activity at an effective concentration (EC50) of against ER stressors like tunicamycin (Tm) .
2. Antidiabetic Potential
The structural characteristics of this compound suggest it may function as an antidiabetic agent by protecting insulin-producing cells from stress-induced damage. The presence of the benzylamino group is critical for its activity, enhancing its interaction with cellular targets involved in diabetes pathology.
3. Anti-inflammatory Effects
Compounds in the same class have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses. This could further contribute to their protective role in metabolic disorders like diabetes.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below to piperazinyl quinolones with thiophene-based substituents from Foroumadi et al. (2005, 2006), which share functional groups influencing antibacterial activity .
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound’s thienopyrazole core offers a rigid, planar structure distinct from the quinolone cores in comparators. This may alter DNA gyrase binding (a quinolone target) or favor alternative targets like kinases. Thiophene substituents in Foroumadi’s compounds enhance π-π stacking with bacterial enzymes, while the target’s fused thienopyrazole may improve steric selectivity .
Substituent Effects: Benzylamino-oxoethyl: Comparable to Foroumadi’s oxoethyl-piperazine groups, this moiety may facilitate hydrogen bonding but lacks the piperazine’s solubility-enhancing cationic nitrogen.
Antibacterial Activity: Foroumadi’s quinolones show potent activity against Gram-positive (S. aureus MIC ≤0.125 µg/mL) and moderate Gram-negative activity, attributed to their piperazinyl groups enhancing water solubility and target affinity . The target compound’s activity remains uncharacterized, but its higher lipophilicity could limit bioavailability in hydrophilic bacterial environments.
Q & A
Q. Advanced
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Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling steps; optimize ligand-to-metal ratios.
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Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction times.
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Condition Yield Range Reference Conventional heating 45–55% Microwave-assisted 65–75%
How to resolve contradictions in reported biological activity data?
Advanced
Contradictions may arise from assay variability or metabolite interference. Mitigation strategies:
- Assay Standardization : Use cell lines with consistent passage numbers (e.g., HepG2 < passage 20).
- Metabolite Profiling : Perform LC-MS to identify degradation products or active metabolites.
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzyme inhibition assays .
What structural modifications enhance pharmacological activity in SAR studies?
Advanced
Focus on substituent effects:
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Benzylamino Group : Replace with electron-withdrawing groups (e.g., -CF) to improve metabolic stability.
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Pivalamide Moiety : Substitute with smaller acyl groups (e.g., acetyl) to assess steric effects.
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Thieno-Pyrazole Core : Introduce halogens (e.g., Cl, Br) to modulate lipophilicity (clogP).
Modification IC (nM) Selectivity Index Reference Parent Compound 120 ± 15 8.5 -CF Substituent 45 ± 7 12.3
How to design stability studies for this compound under physiological conditions?
Q. Advanced
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
- Plasma Stability : Use human plasma (37°C, 1h) with EDTA to inhibit esterases; quantify intact compound via LC-MS/MS .
What computational methods predict binding modes with target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
